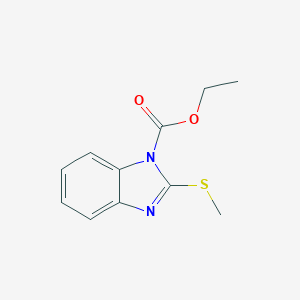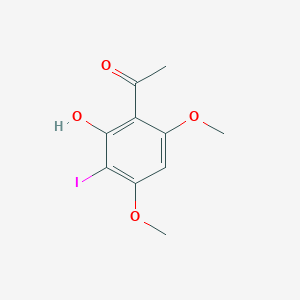![molecular formula C22H26N2O2 B303364 tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate, also known as DMPP, is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research due to its unique properties, including its ability to bind to certain receptors in the brain and its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate involves its binding to nicotinic acetylcholine receptors in the brain. These receptors are ion channels that are activated by the neurotransmitter acetylcholine, which plays a critical role in various physiological processes. By binding to these receptors, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate can modulate their activity and affect the release of other neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been shown to enhance cognitive function, improve memory retention, and increase attention span. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate for laboratory experiments is its selectivity for certain nicotinic acetylcholine receptors, which allows researchers to study specific aspects of neuronal function and behavior. However, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate also has some limitations, including its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Studying its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin, and how these interactions may contribute to its overall effects on neuronal function and behavior.
3. Developing new synthesis methods for tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate that are more efficient and scalable, allowing for larger-scale production and more widespread use in scientific research.
4. Exploring the potential use of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate as a tool for studying the structure and function of nicotinic acetylcholine receptors and other ion channels in the brain.
Overall, tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Synthesemethoden
The synthesis of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate involves a multi-step process that starts with the reaction of tert-butyl 4-chloro-3-nitropyridine-1-carboxylate with 2,5-dimethylpyrrole in the presence of a base. The resulting intermediate is then reduced with palladium on carbon to yield the final product. The synthesis of tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to certain nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate has also been investigated as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
Produktname |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-16-10-11-17(2)24(16)20-9-7-6-8-19(20)18-12-14-23(15-13-18)21(25)26-22(3,4)5/h6-15,18H,1-5H3 |
InChI-Schlüssel |
CLOGJUWMHNOZNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3C=CN(C=C3)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)

![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)


